(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid . The InChI code for this compound is 1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 438.5 g/mol.Scientific Research Applications
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Peptide Synthesis
- Application : Fmoc protected amino acids are widely used in the field of peptide synthesis . They are particularly useful as coupling agents in this process .
- Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
-
Derivatization of Amines for HPLC and Fluorescent Detection
-
Peptide Synthesis
- Application : Fmoc protected amino acids are widely used in the field of peptide synthesis . They are particularly useful as coupling agents in this process .
- Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
-
Derivatization of Amines for HPLC and Fluorescent Detection
-
Peptide Synthesis
- Application : Fmoc protected amino acids are widely used in the field of peptide synthesis . They are particularly useful as coupling agents in this process .
- Method : The synthesis of Fmoc amino acid azides starts from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
- Results : The resulting Fmoc amino acid azides are isolated as crystalline solids. They are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .
-
Derivatization of Amines for HPLC and Fluorescent Detection
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSLHAJXIQCMLR-FQEVSTJZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid |
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